molecular formula C20H28N2O4S B14979803 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide CAS No. 1010877-04-9

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B14979803
CAS No.: 1010877-04-9
M. Wt: 392.5 g/mol
InChI Key: LEJFUXVXQYJSRE-UHFFFAOYSA-N
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Description

This compound features a 1H-pyrrole core substituted with:

  • 1-(2-Methoxyethyl group: Enhances solubility via ether oxygen and increases steric bulk.
  • 4,5-Dimethyl groups: Improve lipophilicity and metabolic stability.
  • 2-(2,2-Dimethylpropanamide): A branched amide that may influence binding affinity and resistance to enzymatic hydrolysis.

Properties

CAS No.

1010877-04-9

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H28N2O4S/c1-14-15(2)22(12-13-26-6)18(21-19(23)20(3,4)5)17(14)27(24,25)16-10-8-7-9-11-16/h7-11H,12-13H2,1-6H3,(H,21,23)

InChI Key

LEJFUXVXQYJSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrole ring with the desired substitutions, followed by the introduction of the phenylsulfonyl group and the methoxyethyl group. The final step involves the formation of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: It may have applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound 1H-pyrrole 2-Methoxyethyl (N1), 4,5-dimethyl, phenylsulfonyl (C3), 2,2-dimethylpropanamide High lipophilicity (methyl groups), potential for sulfonamide-mediated binding
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide 1H-pyrrole Butyl (N1), cyano (C3), 4,5-diphenyl, 2-methylpropanamide Increased steric hindrance (diphenyl), cyano group may enhance reactivity
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)... Pyrazole Dichlorophenyl, methylthioethyl, pyridinyl, methylsulfonamido-propanamide Chlorine atoms improve metabolic stability; sulfonamide for target engagement
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[...] Pyrazolo-pyrimidine Fluoro-chromenone, fluorophenyl, sulfonamide Fluorine enhances bioavailability; chromenone core for π-π interactions
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 2-Methoxyethyl-piperidinyl, trifluoromethyl biphenyl, acetamide Methoxyethyl improves solubility; trifluoromethyl boosts membrane permeability

Key Findings:

Core Heterocycle Influence: The pyrrole core in the target compound offers a balance between aromaticity and substitution flexibility. 1,8-Naphthyridine () introduces a larger aromatic system, favoring interactions with hydrophobic enzyme pockets .

Substituent Effects :

  • Sulfonyl Groups : The target’s phenylsulfonyl group differs from benzenesulfonamides () in electronic effects. Phenylsulfonyl’s stronger electron-withdrawing nature may reduce pyrrole ring reactivity compared to sulfonamides .
  • Methoxyethyl vs. Alkyl Chains : The 2-methoxyethyl group in the target and goxalapladib () improves aqueous solubility compared to the butyl chain in ’s pyrrole derivative .
  • Halogenation : Fluorine or chlorine atoms () enhance metabolic stability and bioavailability, which the target compound lacks .

Amide Variations :

  • The target’s 2,2-dimethylpropanamide offers steric hindrance against enzymatic degradation, whereas simpler amides (e.g., 2-methylpropanamide in ) may be more susceptible .

Table 2: Hypothetical Pharmacokinetic Comparison*

Property Target Compound Compound Compound
LogP ~3.5 (high) ~2.8 (moderate) ~2.5 (moderate)
Water Solubility Low (methoxyethyl) Moderate (sulfonamide) Moderate (fluorine)
Metabolic Stability Moderate (no halogens) High (Cl/F) High (F)

*Based on structural inferences due to lack of direct experimental data.

Biological Activity

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 364.5 g/mol
  • CAS Number : 1010879-80-7

The structural complexity of this compound is attributed to its pyrrole ring, which is substituted with a methoxyethyl group and a phenylsulfonyl moiety. These features contribute to its diverse biological activities.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer activity. The presence of the phenylsulfonyl group is crucial for its interaction with cellular targets involved in cancer proliferation.

2. Cell Growth Inhibition

Studies have shown that this compound can suppress cell growth while enhancing glucose uptake and ATP production in cell cultures. This dual action suggests it may be beneficial in enhancing the yield of monoclonal antibodies (mAbs) during bioproduction processes by maintaining cell viability while optimizing productivity .

3. Modulation of Glycan Profiles

The compound has been linked to alterations in N-glycan profiles, which are critical for the efficacy of therapeutic proteins. By modulating glycosylation patterns, it may improve the therapeutic properties of mAbs .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Cell Growth InhibitionSuppresses growth; increases ATP production
Glycan ModulationAlters N-glycan profiles in mAb production

Case Study: Monoclonal Antibody Production

In a controlled study involving CHO cells, the addition of this compound resulted in a significant increase in mAb yield (up to 1.5-fold) compared to control conditions. The cell-specific productivity also improved markedly under these conditions .

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